REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][CH:9]1[C:13]2([CH2:16][CH2:15][CH2:14]2)[CH2:12][N:11]([C@@H](C2C=CC=CC=2)C)[CH2:10]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>C(O)C.[Pd]>[C:1]([O:5][C:6]([NH:8][CH:9]1[C:13]2([CH2:14][CH2:15][CH2:16]2)[CH2:12][NH:11][CH2:10]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]
|
Name
|
8-tert-butoxycarbonylamino-6-[1-(R)-phenylethyl]-6-azaspiro[3.4]octane
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1CN(CC12CCC2)[C@H](C)C2=CC=CC=C2
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
same catalyst
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 5 hrs
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
During the reduction, the reaction vessel was warmed by irradiation with a tungsten lamp
|
Type
|
WAIT
|
Details
|
the reduction continued for an additional 4 hours at the same condition to total 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC1CNCC12CCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.88 g | |
YIELD: CALCULATEDPERCENTYIELD | 102.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][CH:9]1[C:13]2([CH2:16][CH2:15][CH2:14]2)[CH2:12][N:11]([C@@H](C2C=CC=CC=2)C)[CH2:10]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>C(O)C.[Pd]>[C:1]([O:5][C:6]([NH:8][CH:9]1[C:13]2([CH2:14][CH2:15][CH2:16]2)[CH2:12][NH:11][CH2:10]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]
|
Name
|
8-tert-butoxycarbonylamino-6-[1-(R)-phenylethyl]-6-azaspiro[3.4]octane
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1CN(CC12CCC2)[C@H](C)C2=CC=CC=C2
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
same catalyst
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 5 hrs
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
During the reduction, the reaction vessel was warmed by irradiation with a tungsten lamp
|
Type
|
WAIT
|
Details
|
the reduction continued for an additional 4 hours at the same condition to total 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC1CNCC12CCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.88 g | |
YIELD: CALCULATEDPERCENTYIELD | 102.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |